molecular formula C14H13N3OS B2647771 bd750 CAS No. 892686-59-8

bd750

Cat. No.: B2647771
CAS No.: 892686-59-8
M. Wt: 271.34 g/mol
InChI Key: QWUHPPCZZXKXOQ-UHFFFAOYSA-N
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Description

Bd750 is a useful research compound. Its molecular formula is C14H13N3OS and its molecular weight is 271.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Antioxidant Properties

  • Study : "Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives" (Polo et al., 2016).
  • Findings : The study demonstrates a green method for synthesizing tetrahydroindazole derivatives, including 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol. They used microwave irradiation for efficient synthesis and explored antioxidant activities using DPPH and ABTS assays.

Synthesis of Novel Heterocycles

  • Study : "A FACILE STEREOSELECTIVE SYNTHESIS OF NOVEL HETEROCYCLES WITH HEXAHYDRO-2H-INDAZOLE, THIAZOLE, AND COUMARIN MOIETIES" (Bilokin & Gella, 1998).
  • Findings : This research involves the stereoselective synthesis of novel heterocycles, including those with hexahydro-2H-indazole moieties. The study focuses on the importance of stereochemistry in drug-receptor interactions.

Coordination with Rhenium Complexes

  • Study : "Coordination of pyrazole-benzothiazole hybrids to the [ReO]3+ and fac-[Re(CO)3]+ cores" (Niekerk et al., 2020).
  • Findings : The study explores the reaction of pyrazole-benzothiazole hybrids, including 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, with rhenium complexes. This provides insights into the potential applications of these compounds in coordination chemistry.

Protoporphyrinogen Oxidase Inhibitors

  • Study : "Design and syntheses of novel N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione and N-(benzothiazol-5-yl)isoindoline-1,3-dione as potent protoporphyrinogen oxidase inhibitors" (Jiang et al., 2011).
  • Findings : This research explores the synthesis and potential application of derivatives similar to 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol as protoporphyrinogen oxidase inhibitors, which are significant in herbicide development.

Transition Metal Complexes

  • Study : "Transition metal complexes of ligand 4-imino-3-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-4H pyrimido[2,1-b][1,3]benzothiazol-2-ol containing benzothiazole moiety: Synthesis, spectroscopic characterization and biological evaluation" (Rangappa et al., 2021).
  • Findings : The study discusses the synthesis and characterization of novel metal complexes with ligands derived from benzothiazole, demonstrating their potential in anti-tuberculosis and anticancer activities.

Electrochemical and Antioxidant Properties

  • Study : "Synthesis and Spectral, Electrochemical, and Antioxidant Properties of 2-(5-Aryl-6-R-3-phenyl-5,6-dihydro-4H-1,2,4,5-tetrazin-1-yl)-1,3-benzothiazoles" (Fedorchenko et al., 2020).
  • Findings : This research presents the synthesis of benzothiazole derivatives and examines their electrochemical properties and antioxidant activity.

Antitumor Activity

  • Study : "СИНТЕЗ ТА ПРОТИПУХЛИННА АКТИВНІСТЬ 6-(Н/Ме)-N-(5-R-БЕНЗИЛ-1,3-ТІАЗОЛ-2-ІЛ)-4,5,6,7-ТЕТРАГІДРО-1- БЕНЗОТІОФЕН-3-КАРБОКСАМІДІВ" (Ostapiuk et al., 2017).
  • Findings : The study synthesizes new derivatives, including those related to 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, and investigates their antitumor activity, demonstrating significant effects.

Corrosion Inhibition

  • Study : "Experimental and theoretical studies of benzothiazole derivatives as corrosion inhibitors for carbon steel in 1 M HCl" (Hu et al., 2016).
  • Findings : This research examines benzothiazole derivatives' effectiveness as corrosion inhibitors for carbon steel, showcasing the compound's utility in material science.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-13-9-5-1-2-6-10(9)16-17(13)14-15-11-7-3-4-8-12(11)19-14/h3-4,7-8,16H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUHPPCZZXKXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892686-59-8
Record name 892686-59-8
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